Alkyl C3 Linker: A Critical Length for Ternary Complex Formation in Wee1 PROTACs
The 3-carbon alkyl linker of Pomalidomide-C3-azide was identified as the minimal and optimal length for bridging a CRBN ligand and a Wee1-binding ligand (AZD1775) to form a productive ternary complex [1]. A PROTAC with a 6-carbon linker (ZNL-02-040) was also active, but a 3-carbon linker (ZNL-02-096) was selected as the lead compound due to its potent degradation activity and selectivity [1]. In contrast, a fused ligand pair with a 'zero-length' linker (ZNL-02-012) failed to degrade Wee1, demonstrating that a minimum linker length is required [1].
| Evidence Dimension | Linker length requirement for productive Wee1 degradation |
|---|---|
| Target Compound Data | 3-carbon alkyl linker (found in Pomalidomide-C3-azide backbone) used in PROTAC ZNL-02-096 |
| Comparator Or Baseline | 6-carbon linker (ZNL-02-040) and 'zero-length' fused ligand (ZNL-02-012) |
| Quantified Difference | 3-carbon linker = potent degradation; 6-carbon linker = potent degradation; zero-length = no degradation |
| Conditions | Wee1 PROTACs evaluated in MOLT4 cells using CRBN-dependent degradation assays |
Why This Matters
This direct head-to-head comparison validates that the 3-carbon linker length, as provided in Pomalidomide-C3-azide, is a validated and critical design parameter for achieving potent degradation of Wee1, a clinically relevant target.
- [1] Li, Z., et al. (2019). Development and Characterization of a Wee1 Kinase Degrader. Cell Chemical Biology, 27(1), 57-65.e9. View Source
